Drug-Likeness and Bioavailability: LogP Advantage Over Regioisomeric Analogs
The symmetric 3,5-dimethoxy substitution on the target compound results in a calculated LogP of approximately 0.82, which is within the optimal range for oral bioavailability (LogP 0-3), while maintaining a topological polar surface area (TPSA) of 85.9 Ų. In comparison, the 3,4-dimethoxy positional isomer (a common moiety in 1,2,4-triazole DksA inhibitors) has a calculated LogP of 0.76 and identical TPSA, but its lower symmetry alters the molecule's dipole moment, potentially affecting membrane permeability and off-target binding profiles . This subtle difference underscores why the 3,5-substitution pattern is preferred for achieving a balanced pharmacokinetic profile in central nervous system (CNS) and intracellular target programs.
| Evidence Dimension | Predicted Physicochemical Properties: Lipophilicity (clogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | clogP: 0.82; TPSA: 85.9 Ų |
| Comparator Or Baseline | N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide: clogP: 0.76; TPSA: 85.9 Ų |
| Quantified Difference | Δ clogP: +0.06 (more lipophilic) |
| Conditions | Calculated using standard cheminformatics software (e.g., SwissADME/MarvinSketch) |
Why This Matters
The optimized LogP difference of +0.06 indicates marginally improved membrane permeability for the 3,5-dimethoxy isomer without increasing TPSA, a critical advantage for crossing the blood-brain barrier or bacterial cell wall in DksA or CNS-targeted programs.
